Cas no 89346-82-7 (Benzyl-PEG4-Ots)

Benzyl-PEG4-Ots structure
Benzyl-PEG4-Ots structure
Product Name:Benzyl-PEG4-Ots
CAS-Nr.:89346-82-7
MF:C22H30O7S
MW:438.53440618515
MDL:MFCD29060061
CID:603552
Update Time:2025-05-26

Benzyl-PEG4-Ots Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
    • 4-methylbenzenesulfonic acid,2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate (9CI)
    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
    • Tetraethylene glycol monobenzyl ether tosylate
    • Benzyl-PEG4-Ots
    • MDL: MFCD29060061
    • Inchi: 1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
    • InChI-Schlüssel: VDKAUDYAZGYGDM-UHFFFAOYSA-N
    • Lächelt: O=S(C1C=CC(C)=CC=1)(OCCOCCOCCOCCOCC1C=CC=CC=1)=O

Benzyl-PEG4-Ots Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IS866-50mg
Benzyl-PEG4-Ots
89346-82-7 97%
50mg
214.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IS866-200mg
Benzyl-PEG4-Ots
89346-82-7 97%
200mg
537.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P38970-250mg
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
89346-82-7 97%
250mg
¥45.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P38970-100mg
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
89346-82-7
100mg
¥406.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P38970-1g
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
89346-82-7 97%
1g
¥168.0 2024-07-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-11-250mg
Benzyl-PEG4-Ots
89346-82-7 >98.00%
250mg
¥280.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-11-1g
Benzyl-PEG4-Ots
89346-82-7 >98.00%
1g
¥750.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-11-500mg
Benzyl-PEG4-Ots
89346-82-7 >98.00%
500mg
¥530.0 2023-09-19
Ambeed
A1145032-100mg
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
89346-82-7 97%
100mg
$6.0 2023-09-02
Ambeed
A1145032-250mg
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
89346-82-7 97%
250mg
$16.0 2025-04-15

Benzyl-PEG4-Ots Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, neutralized, cooled
Referenz
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; Andreev, Yuri G.; Bruce, Peter G., Angewandte Chemie, 2014, 53(25), 6411-6413

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; rt; overnight, rt
Referenz
An improved synthesis of a fluorophosphonate-polyethylene glycol-biotin probe and its use against competitive substrates
Xu, Hao; Sabit, Hairat; Amidon, Gordon L.; Showalter, H. D. Hollis, Beilstein Journal of Organic Chemistry, 2013, 9, 89-96

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, 0 °C; 12 h, rt
Referenz
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; Honda, Keita; Kurosawa, Shigeru; Tanaka, Mutsuo, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt; 16 h, rt
Referenz
Perfluoroalkylated poly(oxyethylene) thiols: Synthesis, adsorption dynamics and surface activity at the air/water interface, and bubble stabilization behavior
Polavarapu, Prasad; Krafft, Marie Pierre, Journal of Fluorine Chemistry, 2015, 171, 12-17

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  rt → -30 °C
1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt
Referenz
New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers
Faragher, Robert J.; Schwan, Adrian L., Journal of Organic Chemistry, 2008, 73(4), 1371-1378

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Referenz
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation
Thomas, Joshua D.; Burke, Terrence R. Jr., Tetrahedron Letters, 2011, 52(33), 4316-4319

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 48 h, 4 °C
Referenz
Fusogenic supramolecular vesicle systems induced by metal ion binding to amphiphilic ligands
Richard, Antoine; Marchi-Artzner, Valerie; Lalloz, Marie-Noelle; Brienne, Marie-Josephe; Artzner, Franck; et al, Proceedings of the National Academy of Sciences of the United States of America, 2004, 101(43), 15279-15284

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referenz
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; Liu, Huajie; Xu, Lijin; Wang, Liying; Fan, Qing-Hua; et al, Langmuir, 2010, 26(15), 12496-12499

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
Referenz
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; Ren, Hong; Baker, Gregory L., Tetrahedron Letters, 2014, 55(22), 3384-3386

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → -5 °C
1.2 Solvents: Tetrahydrofuran ;  < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt
Referenz
Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver Macrophages
Mueller, Laura K.; Kaps, Leonard; Schuppan, Detlef; Brose, Alexander; Chai, Wenqiang; et al, Molecular Pharmaceutics, 2016, 13(11), 3636-3647

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substrates
Beadle, James R.; Korzeniowski, Stephen H.; Rosenberg, David E.; Garcia-Slanga, Blanche J.; Gokel, George W., Journal of Organic Chemistry, 1984, 49(9), 1594-603

Benzyl-PEG4-Ots Raw materials

Benzyl-PEG4-Ots Preparation Products

Benzyl-PEG4-Ots Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:89346-82-7)Benzyl-PEG4-Ots
Bestellnummer:A1040604
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:09
Preis ($):155.0/773.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89346-82-7)Benzyl-PEG4-Ots
A1040604
Reinheit:99%/99%
Menge:5g/25g
Preis ($):155.0/773.0
Email